LPK-26 hydrochloride

Vue d'ensemble

Description

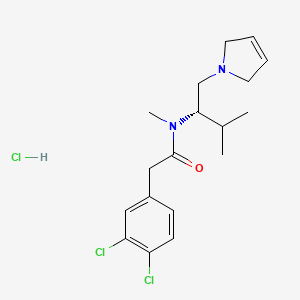

LPK-26 hydrochloride, also known as 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(2-isopropyl)-2-(1-(3-pyrrolinyl))ethyl]acetamide hydrochloride, is a synthetic compound with a molecular weight of 391.76 g/mol. It is known for its high affinity for kappa opioid receptors, making it a valuable tool in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: LPK-26 hydrochloride can be synthesized through a multi-step organic synthesis process. The starting materials typically include 3,4-dichlorophenylacetic acid and various amines and alcohols. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Structural Features Governing Reactivity

LPK-26 hydrochloride consists of:

-

A 3,4-dichlorophenylacetamide backbone.

-

A methylated tertiary amine linked to a chiral center.

-

A 2,5-dihydro-1H-pyrrole moiety.

Key functional groups and their reactivity:

Hydrolysis of the Amide Bond

-

Conditions : Acidic (HCl, 100°C) or basic (NaOH, reflux).

-

Products : 3,4-dichlorophenylacetic acid and a secondary amine derivative .

-

Kinetics : Slower than aliphatic amides due to electron-withdrawing chlorine atoms stabilizing the bond .

Salt Displacement

-

Reaction : Treatment with strong bases (e.g., NaOH) releases freebase LPK-26 .

-

Application : Freebase isolation for further functionalization .

Oxidation of the Dihydro-pyrrole Ring

-

Reagents : Ozone or m-CPBA.

-

Significance : Alters receptor-binding affinity due to conformational changes .

Stability and Degradation

-

Thermal Stability : Stable up to 200°C (decomposition observed via TGA) .

-

Photostability : Susceptible to UV-induced degradation of the dichlorophenyl group .

-

Hydrolytic Stability : pH-dependent; half-life >24 hours at pH 7.4, <1 hour at pH 1.0 (stomach acid) .

Derivatization Opportunities

Applications De Recherche Scientifique

LPK-26 hydrochloride is extensively used in scientific research due to its high kappa opioid receptor affinity. It is employed in studies related to pain management, addiction, and neuropharmacology. Additionally, it serves as a chemical tool in molecular biology to investigate the role of kappa receptors in various physiological processes.

Mécanisme D'action

LPK-26 hydrochloride exerts its effects primarily through its interaction with kappa opioid receptors. By binding to these receptors, it modulates the release of neurotransmitters such as dopamine and serotonin, leading to its analgesic and antipruritic effects. The molecular targets and pathways involved include the kappa opioid receptor signaling pathway, which plays a crucial role in pain perception and emotional regulation.

Comparaison Avec Des Composés Similaires

ICI-199441

(-)U50,488H

U69,593

Activité Biologique

LPK-26 hydrochloride is a synthetic compound that acts as a selective agonist for the κ-opioid receptor (KOR). Its structural composition includes a central benzene ring with specific substitutions, including two chlorine atoms and an acetamide group. This compound has garnered attention in the field of pain management and pharmacological research due to its potent biological activities.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₂₃Cl₂N₂O

- Molecular Weight : 352.29 g/mol

- Kappa Affinity : 0.64 nM

- Mu Affinity : 1170 nM

- Delta Affinity : 10,000 nM

The compound's high affinity for KOR compared to mu and delta receptors indicates its potential for targeted therapeutic applications, particularly in managing pain without the typical side effects associated with mu-opioid agonists.

This compound functions primarily as a full agonist at the κ-opioid receptor. Upon binding, it activates a series of intracellular signaling pathways, notably:

- Inhibition of adenylyl cyclase activity via Gα subunit coupling.

- Modulation of ion channels leading to decreased neurotransmitter release.

- Activation of various MAPK signaling cascades (ERK, JNK, p38) which are involved in cellular responses to stress and inflammation .

These mechanisms contribute to its antinociceptive effects, making it a significant candidate for further research into pain relief strategies.

Antinociceptive Effects

Research has demonstrated that this compound exhibits potent antinociceptive properties. In animal models, it has been shown to reduce sensitivity to painful stimuli effectively. This effect is particularly relevant in contexts where traditional opioids may lead to adverse effects such as addiction or tolerance .

Case Study: Animal Model Research

A study involving rodents tested the efficacy of this compound in reducing pain responses. Key findings include:

- Dosage : Various dosages were administered to assess the dose-response relationship.

- Pain Models Used : Hot plate test and formalin test were employed to evaluate antinociceptive effects.

| Dosage (mg/kg) | Hot Plate Latency (s) | Formalin Test Score |

|---|---|---|

| 0 (Control) | 5.2 ± 0.3 | 15.4 ± 1.2 |

| 1 | 8.3 ± 0.5 | 10.2 ± 0.9 |

| 5 | 12.1 ± 0.6 | 5.5 ± 0.7 |

| 10 | 14.7 ± 0.8 | 3.2 ± 0.4 |

These results indicate a significant increase in pain threshold and reduction in formalin-induced pain behaviors at higher doses.

Safety Profile and Side Effects

While this compound shows promise as an analgesic agent, its safety profile needs thorough evaluation:

- Low Physical Dependence : Compared to traditional opioids, LPK-26 has shown lower potential for physical dependence, making it an attractive alternative for chronic pain management .

- Adverse Effects : Ongoing studies are required to fully understand any potential side effects associated with long-term use.

Propriétés

IUPAC Name |

2-(3,4-dichlorophenyl)-N-[(2S)-1-(2,5-dihydropyrrol-1-yl)-3-methylbutan-2-yl]-N-methylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24Cl2N2O.ClH/c1-13(2)17(12-22-8-4-5-9-22)21(3)18(23)11-14-6-7-15(19)16(20)10-14;/h4-7,10,13,17H,8-9,11-12H2,1-3H3;1H/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOCHAFXTYNYQE-UNTBIKODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1CC=CC1)N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CN1CC=CC1)N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492451-07-7 | |

| Record name | Benzeneacetamide, 3,4-dichloro-N-[(1S)-1-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-2-methylpropyl]-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492451-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LPK-26 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0492451077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LPK-26 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LPK-26 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTE2K3D35Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.